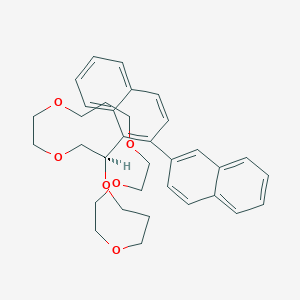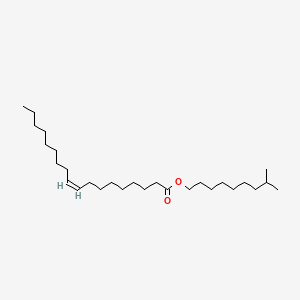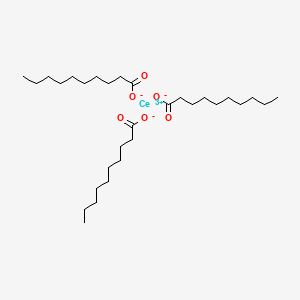
Cerium(3+) decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium(3+) decanoate can be synthesized through a reaction between cerium(III) chloride and decanoic acid in an appropriate solvent. The reaction typically involves dissolving cerium(III) chloride in a solvent such as ethanol or water, followed by the addition of decanoic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product. Additionally, purification steps such as filtration and recrystallization may be employed to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Cerium(3+) decanoate can undergo various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) under certain conditions, leading to the formation of cerium(IV) compounds.
Reduction: Cerium(4+) can be reduced back to cerium(3+) using reducing agents.
Substitution: The decanoate ligand can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize cerium(3+) to cerium(4+).
Reduction: Reducing agents like sodium borohydride or hydrazine can reduce cerium(4+) to cerium(3+).
Substitution: Ligand exchange reactions can be carried out using various ligands and solvents, depending on the desired product.
Major Products Formed:
Oxidation: Cerium(IV) oxide or other cerium(IV) compounds.
Reduction: Cerium(III) compounds.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Cerium(3+) decanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of cerium-based materials and catalysts.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and nanotechnology applications.
Mecanismo De Acción
Cerium(3+) decanoate can be compared with other cerium compounds, such as cerium(IV) oxide and cerium(III) nitrate. While cerium(IV) oxide is known for its catalytic properties and use in fuel cells, this compound offers unique advantages in terms of solubility and potential biological applications. Other similar compounds include cerium(III) acetate and cerium(III) stearate, which differ in their ligand structures and resulting properties.
Comparación Con Compuestos Similares
- Cerium(IV) oxide
- Cerium(III) nitrate
- Cerium(III) acetate
- Cerium(III) stearate
Propiedades
Número CAS |
7492-58-2 |
|---|---|
Fórmula molecular |
C30H57CeO6 |
Peso molecular |
653.9 g/mol |
Nombre IUPAC |
cerium(3+);decanoate |
InChI |
InChI=1S/3C10H20O2.Ce/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
Clave InChI |
YXJBOXIWJYSDHZ-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


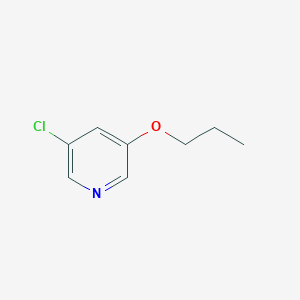

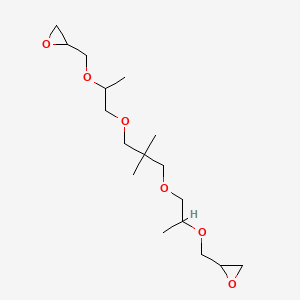
![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)
![methyl N-[[cyclohexyl-(5,5-dimethyl-2-sulfanylidene-1,3,2lambda5-dioxaphosphinan-2-yl)amino]sulfanyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B13774442.png)
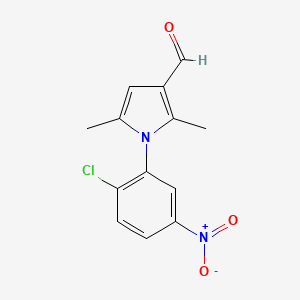
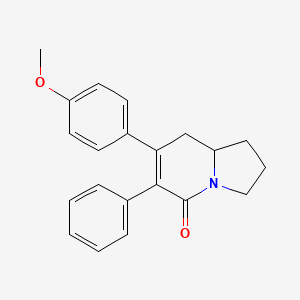
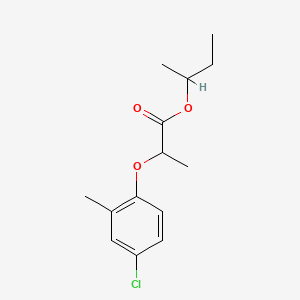

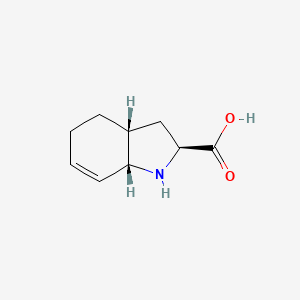
![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)
